

# An In-Depth Technical Guide to 4-Bromo-3-methyl-2-nitrophenol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **4-Bromo-3-methyl-2-nitrophenol**

Cat. No.: **B1282212**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-bromo-3-methyl-2-nitrophenol**, a substituted phenol of interest in synthetic chemistry and potentially in drug discovery. This document details its chemical and physical properties, outlines a plausible synthetic route with experimental protocols, discusses its spectroscopic characteristics, and touches upon its potential biological relevance based on related compounds.

## Chemical and Physical Properties

**4-Bromo-3-methyl-2-nitrophenol**, with the IUPAC name **4-bromo-3-methyl-2-nitrophenol**, is a multifaceted aromatic compound.<sup>[1][2]</sup> Its chemical structure incorporates a phenol ring substituted with a bromine atom, a methyl group, and a nitro group. This combination of functional groups makes it a valuable intermediate in organic synthesis. A summary of its key properties is presented below.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrNO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	232.03 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	85598-12-5	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Expected to be a crystalline solid	Inferred from similar compounds
Solubility	Expected to be soluble in common organic solvents	Inferred from similar compounds

#### Safety Information:

Based on the GHS classifications for similar compounds, **4-bromo-3-methyl-2-nitrophenol** should be handled with care. It is potentially harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

## Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of **4-bromo-3-methyl-2-nitrophenol** is not readily available in the public domain. However, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and procedures for analogous compounds, such as the synthesis of 4-bromo-2,3-dimethyl-6-nitrophenol.<sup>[3]</sup> The proposed two-step synthesis starts from the commercially available 3-methylphenol (m-cresol).

## Step 1: Bromination of 3-Methylphenol to 4-Bromo-3-methylphenol

The first step involves the regioselective bromination of 3-methylphenol. The hydroxyl and methyl groups are ortho-, para-directing. The para-position to the strongly activating hydroxyl group is the most likely site for bromination.

### Experimental Protocol:

- **Dissolution:** Dissolve 3-methylphenol (1.0 equivalent) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
- **Cooling:** Cool the solution to 0°C in an ice bath.
- **Bromination:** Slowly add a solution of bromine (1.0 equivalent) in the same solvent to the cooled solution of 3-methylphenol over a period of 30-60 minutes. Maintain the temperature below 5°C throughout the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
- **Quenching:** Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.
- **Extraction:** Extract the product into an organic solvent like diethyl ether or ethyl acetate.
- **Washing:** Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromo-3-methylphenol.
- **Purification:** Purify the crude product by column chromatography on silica gel or by recrystallization.

## Step 2: Nitration of 4-Bromo-3-methylphenol to 4-Bromo-3-methyl-2-nitrophenol

The second step is the regioselective nitration of the intermediate, 4-bromo-3-methylphenol. The powerful ortho-, para-directing hydroxyl group will direct the incoming nitro group to the ortho position (C2), which is sterically accessible.

### Experimental Protocol:

- Dissolution: In a clean, dry round-bottom flask, dissolve the purified 4-bromo-3-methylphenol (1.0 equivalent) in concentrated sulfuric acid at 0°C. Stir the mixture until a homogeneous solution is obtained.
- Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 equivalents) to concentrated sulfuric acid at 0°C.
- Nitration: Add the nitrating mixture dropwise to the solution of 4-bromo-3-methylphenol, maintaining the temperature below 5°C.
- Reaction: After the addition is complete, let the reaction mixture stir at 0-5°C for 1-2 hours. Monitor the progress of the reaction by TLC.
- Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate should form.
- Filtration: Collect the solid precipitate by vacuum filtration.
- Washing: Wash the collected solid with copious amounts of cold water until the washings are neutral to litmus paper.
- Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
- Purification: If necessary, recrystallize the crude **4-bromo-3-methyl-2-nitrophenol** from a suitable solvent system, such as ethanol-water, to obtain the pure product.

## Spectroscopic Analysis

The structural elucidation of **4-bromo-3-methyl-2-nitrophenol** would rely on standard spectroscopic techniques. While a complete dataset is not publicly available, the expected spectral characteristics can be predicted.

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The aromatic region should display two doublets

corresponding to the two protons on the benzene ring, with coupling constants typical for ortho-coupling. The methyl group will appear as a singlet. The chemical shifts will be influenced by the electronic effects of the hydroxyl, bromo, and nitro substituents.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

- A broad O-H stretching band for the phenolic hydroxyl group.
- Strong asymmetric and symmetric N-O stretching bands for the nitro group.
- C-H stretching and bending vibrations for the aromatic ring and the methyl group.
- C-Br stretching vibration at a lower frequency.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) and a characteristic  $\text{M}+2$  peak of nearly equal intensity, which is indicative of the presence of a bromine atom. Fragmentation patterns would involve the loss of the nitro group, the methyl group, and other fragments.

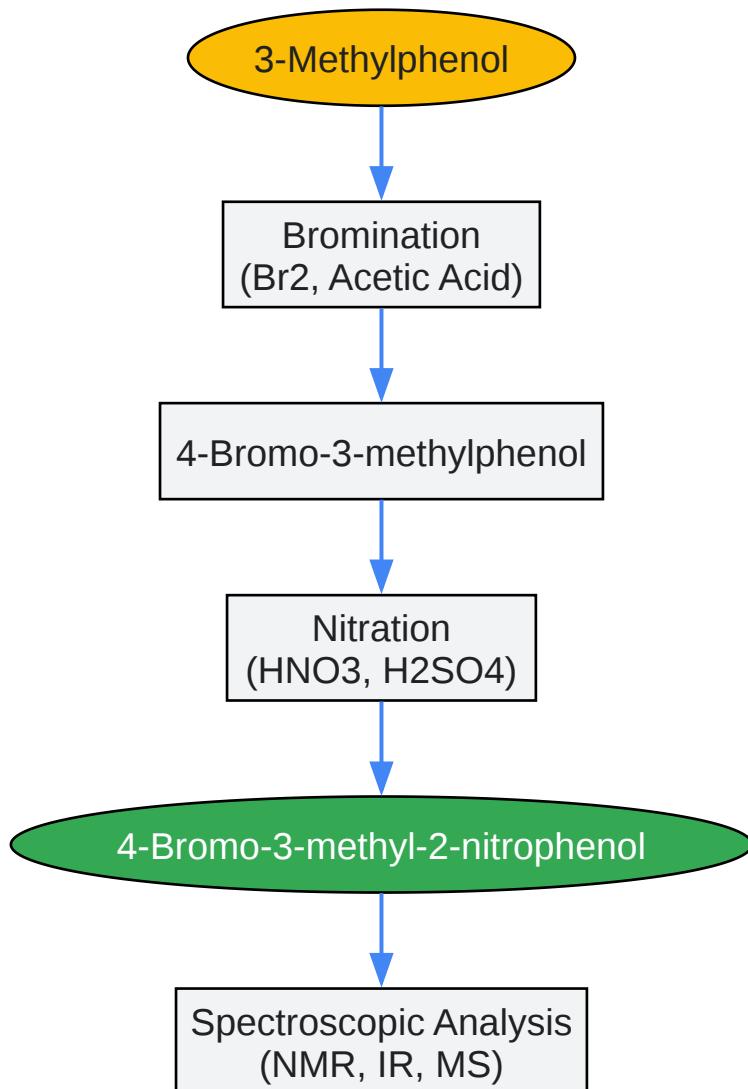
## Reactivity and Potential Applications

The reactivity of **4-bromo-3-methyl-2-nitrophenol** is dictated by its functional groups. The phenolic hydroxyl group can undergo O-alkylation and O-acylation reactions. The aromatic ring is activated towards electrophilic substitution, though the presence of the deactivating nitro group will influence the position of further substitution. The bromine atom can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of new carbon-carbon bonds.

Given its structure, **4-bromo-3-methyl-2-nitrophenol** could serve as a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical agents and

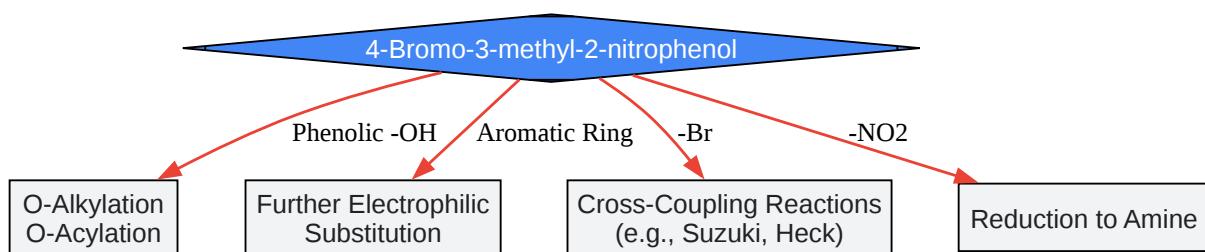
agrochemicals. The biological activity of nitrophenols is a subject of ongoing research, with some derivatives exhibiting antimicrobial and cytotoxic properties.<sup>[4]</sup> The nitro group can be reduced to an amino group, opening up further avenues for derivatization and the synthesis of a wider range of compounds with potential biological activities.

## Diagrams



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Caption: Synthetic workflow for **4-Bromo-3-methyl-2-nitrophenol**.



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Caption: Potential reactivity of **4-Bromo-3-methyl-2-nitrophenol**.

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## References

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